![molecular formula C16H14N4O4S B2614174 2-(furan-2-carboxamido)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)oxazole-4-carboxamide CAS No. 1286721-16-1](/img/structure/B2614174.png)

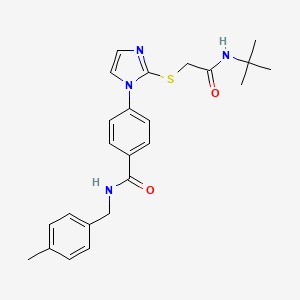

2-(furan-2-carboxamido)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)oxazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

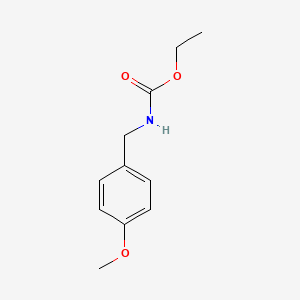

“2-(furan-2-carboxamido)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)oxazole-4-carboxamide” is a compound with the molecular formula C16H14N4O4S and a molecular weight of 358.37. It is a furan-2-carboxamide based small molecule . The compound is part of a class of compounds known as thiazoles, which are organic five-aromatic ring compounds with a general formula of C3H3NS . Thiazoles are known to have various pharmaceutical applications and are present in more than 18 FDA-approved drugs .

Synthesis Analysis

The synthesis of thiazole derivatives, such as “2-(furan-2-carboxamido)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)oxazole-4-carboxamide”, involves the reaction of the 2-bromodimedone with cyanothioacetamide . The synthesis and biological activities of thiazoles derivatives have been the subject of numerous research articles .

Molecular Structure Analysis

The molecular structure of “2-(furan-2-carboxamido)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)oxazole-4-carboxamide” is based on its molecular formula C16H14N4O4S. The compound contains a furan-2-carboxamido group, a 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl group, and an oxazole-4-carboxamide group.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

This compound is part of a class of chemicals that have been extensively studied for their synthesis methods and chemical reactivity. For instance, derivatives of furan-2-carboxamide, such as those created through the reaction with secondary amines or by the condensation with benzimidate hydrochloride, have been explored for their antimicrobial activities and potential as energetic materials. The synthesis processes often involve multi-step reactions that yield compounds with significant biological activities and thermal stabilities (Başoğlu et al., 2013) (Sokmen et al., 2014).

Antimicrobial Activities

Some derivatives synthesized from furan-2-carboxamide have shown promising antimicrobial activities. Research has indicated that certain azole derivatives, including triazole and oxadiazole compounds, exhibit activity against a range of microorganisms. These studies suggest potential applications in developing new antibacterial and antifungal agents (Palkar et al., 2017).

Applications in Energetic Materials

The research into derivatives of furan-2-carboxamide has also extended into the field of energetic materials. For example, compounds synthesized from furan-2-carboxamide precursors have been examined for their use as insensitive energetic materials, highlighting their moderate thermal stabilities and insensitivity towards impact and friction. This research suggests potential applications in the development of safer and more stable energetic materials for various industrial and military purposes (Yu et al., 2017).

Potential as EGFR Inhibitors

In the realm of medicinal chemistry, some benzo[d]thiazole-2-carboxamide derivatives have been explored for their cytotoxicity against cancer cell lines, indicating potential applications as epidermal growth factor receptor (EGFR) inhibitors. These findings point to the therapeutic potential of compounds within this chemical class in oncology, specifically in targeting cancer cells with high EGFR expression (Zhang et al., 2017).

Wirkmechanismus

Zukünftige Richtungen

Thiazoles, including “2-(furan-2-carboxamido)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)oxazole-4-carboxamide”, have shown notable pharmacological actions, making them a significant potential class of compounds in the rapidly expanding chemical world . Future research may focus on the design, synthesis, and development of molecules having therapeutic potential as human drugs .

Eigenschaften

IUPAC Name |

2-(furan-2-carbonylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O4S/c21-13(20-16-18-9-4-1-2-6-12(9)25-16)10-8-24-15(17-10)19-14(22)11-5-3-7-23-11/h3,5,7-8H,1-2,4,6H2,(H,17,19,22)(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTZWERSADHYCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3=COC(=N3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide](/img/structure/B2614091.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-benzylurea](/img/structure/B2614092.png)

![4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile](/img/structure/B2614099.png)

![(Z)-ethyl 1-butyl-2-((4-ethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2614109.png)

![Methyl 3-(4-bromophenyl)-3-[(2-thienylsulfonyl)amino]propanoate](/img/structure/B2614113.png)

![N-benzyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine](/img/structure/B2614114.png)